
9-(Ethylthio)-2-acridinamine
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Overview
Description
9-(Ethylthio)-2-acridinamine is an organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound this compound is characterized by the presence of an ethylthio group attached to the ninth position of the acridine ring and an amino group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Ethylthio)-2-acridinamine typically involves the introduction of the ethylthio group to the acridine core. One common method is the reaction of 9-chloroacridine with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethylthio group. The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the second position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-(Ethylthio)-2-acridinamine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Ammonia, primary or secondary amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
9-(Ethylthio)-2-acridinamine features an acridine core with an ethylthio group at the nitrogen atom in the 9-position. Its molecular formula contributes to its distinct yellow color and ability to interact with nucleic acids. This interaction is crucial for its applications in biological staining and fluorescence microscopy.
Antimicrobial Properties
Research has highlighted the antibacterial and antifungal activities of 9-(ethylthio)acridine derivatives. A study examined six new derivatives against ten bacterial and eight yeast strains, revealing that the 2-amino derivative exhibited the highest biological activity with minimum inhibitory concentrations (MICs) ranging from 12 mg/L for Proteus mirabilis to 500 mg/L for Staphylococcus aureus . This suggests that specific structural modifications can enhance antimicrobial efficacy.
Anticancer Potential
The compound's ability to intercalate into DNA disrupts normal cellular processes, making it a candidate for anticancer therapies. Studies indicate that acridine derivatives, including those similar to this compound, have been developed as potential topoisomerase II inhibitors, which are crucial in cancer treatment due to their role in DNA replication and transcription .
Molecular Biology Techniques
This compound is employed in various molecular biology techniques due to its ability to bind nucleic acids. It has been investigated for use in:
- Fluorescence Microscopy : The compound's fluorescent properties allow for visualization of nucleic acids in biological samples.
- Flow Cytometry : Its binding characteristics facilitate the analysis of cell populations based on nucleic acid content.
Photodynamic Therapy
The compound has also been explored for its potential in photodynamic therapy (PDT), where it may be used to target cancer cells selectively. The mechanism involves generating reactive oxygen species upon light activation, leading to cell death .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 9-(Ethylthio)-2-acridinamine involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the inhibition of DNA replication and transcription. Additionally, the compound’s ethylthio group may contribute to its antimicrobial activity by interacting with cellular membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
9-(Methylthio)-2-acridinamine: Similar structure with a methylthio group instead of an ethylthio group.
9-(Phenylthio)-2-acridinamine: Contains a phenylthio group, which may alter its biological activity and chemical properties.
2-Aminoacridine: Lacks the thio group but retains the amino group at the second position.
Uniqueness
9-(Ethylthio)-2-acridinamine is unique due to the presence of both the ethylthio and amino groups, which contribute to its distinct chemical reactivity and biological activity. The ethylthio group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes, while the amino group allows for further functionalization and derivatization.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-(Ethylthio)-2-acridinamine, and how do their yields and purity compare?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-aminoacridine with ethylthiol under alkaline conditions, followed by purification via column chromatography. Key parameters affecting yield include reaction temperature (optimized at 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., K₂CO₃ for deprotonation). Purity (>95%) is confirmed via HPLC and NMR .
Method | Yield (%) | Purity (%) | Key Conditions |
---|---|---|---|
Nucleophilic substitution | 65–75 | 92–95 | DMF, K₂CO₃, 70°C, 12h |
Palladium-catalyzed coupling | 50–60 | 88–90 | Pd(OAc)₂, THF, 24h |
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the ethylthio group (δ ~2.5–3.0 ppm for SCH₂CH₃) and acridinamine aromatic protons (δ ~7.5–8.5 ppm).
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 255.12).
- HPLC: Quantifies purity using C18 columns (acetonitrile/water gradient, retention time ~8.2 min) .
Q. What solvent systems are optimal for studying the solubility and stability of this compound?
Methodological Answer: The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves in DMSO or DCM. Stability studies (via UV-Vis spectroscopy) show degradation <5% over 72h in DMSO at 4°C. For aqueous experiments, use co-solvents like ethanol (≤10% v/v) to enhance solubility without destabilization .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotational isomerism) in solution vs. solid-state structures. To address this:
Perform variable-temperature NMR to detect conformational changes.
Validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental spectra.
Use X-ray crystallography to confirm solid-state conformation .
Q. What statistical approaches are appropriate for analyzing dose-response data in biological assays involving this compound?
Methodological Answer:
- Non-linear Regression: Fit sigmoidal curves (e.g., Hill equation) to determine IC₅₀ values.
- ANOVA with Tukey’s Test: Compare multiple treatment groups (α = 0.05).
- QC Criteria: Include positive/negative controls and triplicate runs to ensure reproducibility .
Q. How can mechanistic studies distinguish between intercalation and covalent binding modes of this compound with DNA?
Methodological Answer:
- Ethidium Displacement Assay: Reduced fluorescence indicates intercalation.
- Mass Spectrometry: Detect covalent adducts (e.g., DNA-ethylthioacridinamine complexes).
- Molecular Dynamics Simulations: Model binding kinetics (e.g., using AMBER) .
Q. Experimental Design & Ethical Considerations
Q. How should researchers design controls to validate the specificity of this compound in enzyme inhibition assays?
Methodological Answer:
- Negative Controls: Use solvent-only (e.g., DMSO) and enzyme-free samples.
- Positive Controls: Include known inhibitors (e.g., staurosporine for kinases).
- Counter-Screens: Test against related enzymes to rule off-target effects .
Q. What ethical protocols are critical when handling this compound in in vivo studies?
Methodological Answer:
- IACUC Approval: Ensure animal welfare compliance (e.g., 3Rs principles).
- Toxicity Screening: Conduct acute toxicity tests (LD₅₀ determination) before dosing.
- Data Transparency: Report adverse events and attrition rates in publications .
Q. Data Contradiction & Reproducibility
Q. How can researchers address batch-to-batch variability in the biological activity of synthesized this compound?
Methodological Answer:
- QC Metrics: Enforce strict reaction conditions (e.g., inert atmosphere, standardized reagents).
- Bioactivity Normalization: Express results relative to a reference batch.
- Collaborative Trials: Share samples with independent labs for cross-validation .
Q. What methodologies ensure reproducibility in synthesizing enantiomerically pure derivatives?
Methodological Answer:
- Chiral HPLC: Use columns like Chiralpak AD-H to separate enantiomers.
- Circular Dichroism (CD): Verify enantiopurity via Cotton effects.
- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in synthesis .
Q. Literature & Critical Analysis
Q. How should researchers critically evaluate conflicting literature reports on the photostability of this compound?
Methodological Answer:
- Source Assessment: Prioritize peer-reviewed journals over preprint platforms.
- Method Comparison: Note differences in light sources (e.g., UV-A vs. UV-B) and exposure times.
- Meta-Analysis: Use tools like RevMan to aggregate data and identify trends .
Q. What strategies are effective for tracing structure-activity relationships (SAR) in acridinamine derivatives?
Methodological Answer:
Properties
CAS No. |
109757-79-1 |
---|---|
Molecular Formula |
C15H14N2S |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
9-ethylsulfanylacridin-2-amine |
InChI |
InChI=1S/C15H14N2S/c1-2-18-15-11-5-3-4-6-13(11)17-14-8-7-10(16)9-12(14)15/h3-9H,2,16H2,1H3 |
InChI Key |
CJNXAKGQDXSALA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C2C=C(C=CC2=NC3=CC=CC=C31)N |
Origin of Product |
United States |
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